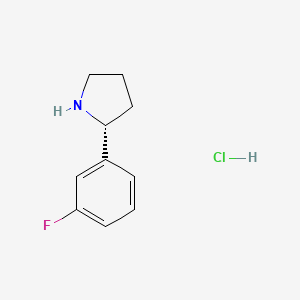

(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Descripción general

Descripción

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-pyrrolidine.

Reaction Conditions: The key step involves the condensation of 3-fluorobenzaldehyde with ®-pyrrolidine under acidic conditions to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield ®-2-(3-Fluorophenyl)pyrrolidine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the pyrrolidine ring or the fluorophenyl group.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-(3-Fluorophenyl)pyrrolidine Hydrochloride

- 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

Uniqueness

®-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is unique due to its specific stereochemistry and the position of the fluorophenyl group. This configuration can result in distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H12FN·HCl

- Molecular Weight : 201.66 g/mol

- CAS Number : 1364890-61-8

The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, which influences its biological activity. The presence of the fluorine atom is significant for enhancing lipophilicity and modulating receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it may act as an antagonist or inverse agonist at certain serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neuropsychiatric disorders .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of pyrrolidine derivatives, including this compound. In vitro assays demonstrated:

- Antibacterial Activity : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

- Antifungal Activity : It also showed antifungal properties against Candida albicans, with MIC values between 16.69 to 78.23 µM .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored in various studies:

- Cognitive Enhancement : Research suggests that this compound may enhance cognitive functions by modulating serotonin pathways, particularly through its action on the 5-HT6 receptor .

- Potential for Treating Neurodegenerative Diseases : Its ability to influence neurotransmitter systems positions it as a candidate for further investigation in treating conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar pyrrolidine derivatives indicate that:

- The introduction of electron-withdrawing groups, such as fluorine, significantly enhances binding affinity to target receptors .

- Variations in the substitution pattern on the phenyl ring can lead to substantial differences in biological activity, highlighting the importance of structural modifications in drug design.

Case Studies and Research Findings

- Cognitive Function Studies : A study examining the effects of various pyrrolidine derivatives on cognitive performance found that compounds with similar structures to this compound improved memory retention in animal models .

- Antimicrobial Efficacy : In a comparative analysis of several pyrrolidine derivatives, this compound demonstrated superior antibacterial activity against certain strains compared to other derivatives lacking fluorine substitutions .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 201.66 g/mol |

| CAS Number | 1364890-61-8 |

| Antibacterial MIC Range | 4.69 - 22.9 µM |

| Antifungal MIC Range | 16.69 - 78.23 µM |

| Cognitive Enhancement Effect | Positive correlation observed |

Propiedades

IUPAC Name |

(2R)-2-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZAULRSYOOKSM-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679944 | |

| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252555-54-7 | |

| Record name | (2R)-2-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.